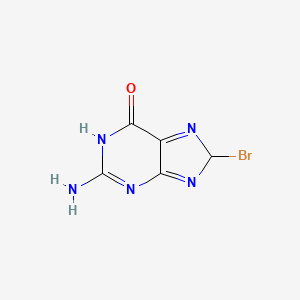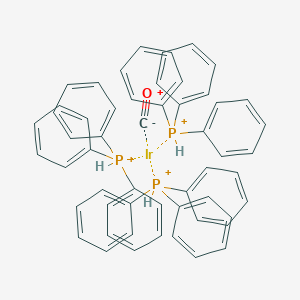
12348910111516171822232425-Hexadecafluorophthalocyanine Copper(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is an organic molecule known for its excellent electron transporting properties and good air-stability. This compound is primarily used in various energy conservation applications due to its high electron mobility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine typically involves the reaction of copper salts with hexadecafluorophthalocyanine precursors under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity copper salts and phthalocyanine precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while substitution reactions may produce derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine has a wide range of scientific research applications, including:
Chemistry: Used as an electron transporting material in organic photovoltaic cells and organic thin film transistors.
Biology: Acts as a catalyst in biomimetic sensors for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the fabrication of quartz crystal microbalance sensors and other electronic devices.
Wirkmechanismus
The mechanism of action of Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine involves its ability to transport electrons efficiently. The compound interacts with molecular targets such as electron acceptors in photovoltaic cells, facilitating the transfer of electrons and enhancing the efficiency of energy conversion processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) phthalocyanine: Similar structure but lacks the fluorine atoms, resulting in different electronic properties.
Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine: Similar compound with zinc instead of copper, used in similar applications.
Nickel(II) phthalocyanine: Another similar compound with nickel, used in different catalytic applications.
Uniqueness
Copper(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is unique due to its high electron mobility and air-stability, making it particularly suitable for energy conservation applications .
Eigenschaften
Molekularformel |
C32H14CuF16N8-2 |
|---|---|
Molekulargewicht |
878.0 g/mol |
IUPAC-Name |
copper;(1Z,11Z,20Z,28Z)-5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene |
InChI |
InChI=1S/C32H14F16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/h1-2,7-10,15-18,23-25,31H;/q-4;+2 |
InChI-Schlüssel |
WCOTUBOOANUCOC-UHFFFAOYSA-N |
Isomerische SMILES |
C12C3/N=C/4\[N-]/C(=N\C5[N-]/C(=N\C6=C7C(=C(C(=C(C7=C([N-]6)/N=C(/C1C(C(C(C2F)F)F)F)\[N-]3)F)F)F)F)/C8C5C(C(C(C8F)F)F)F)/C9=C4C(=C(C(=C9F)F)F)F.[Cu+2] |
Kanonische SMILES |
C12C(C(C(C(C1F)F)F)F)C3=NC4=C5C(=C([N-]4)N=C6C7C(C(C(C(C7F)F)F)F)C([N-]6)N=C8C9=C(C(=C(C(=C9F)F)F)F)C(=NC2[N-]3)[N-]8)C(=C(C(=C5F)F)F)F.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)


![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)



![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)

![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
